N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide
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Overview
Description
N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide, also known as melatonin, is a naturally occurring compound primarily produced by the pineal gland in the brain. It plays a crucial role in regulating sleep-wake cycles and circadian rhythms. Melatonin is also known for its antioxidant properties and its ability to modulate immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide involves several steps:
Starting Material: The synthesis begins with 5-methoxyindole-2-carboxylic acid.
Formation of Intermediate: The carboxylic acid is converted to an ester, followed by reduction to form the corresponding alcohol.
Industrial Production Methods
Industrial production of melatonin typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under acidic conditions.
Major Products
Scientific Research Applications
N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in regulating circadian rhythms and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating sleep disorders, depression, and certain cancers.
Industry: Utilized in the production of pharmaceuticals and as an additive in food and cosmetic products
Mechanism of Action
The mechanism of action of N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide involves binding to melatonin receptors (MT1 and MT2) in the brain. This binding regulates the sleep-wake cycle by influencing the release of neurotransmitters and hormones. Additionally, melatonin exhibits antioxidant properties by scavenging free radicals and modulating the activity of antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-5-methoxytryptamine: Another name for melatonin, highlighting its structural similarity.
5-Methoxy-N-acetyltryptamine: A closely related compound with similar biological activities.
N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide: A potent melatonin analog with enhanced receptor affinity.
Uniqueness
N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide is unique due to its dual role as a regulator of circadian rhythms and an antioxidant. Its ability to modulate immune responses and its potential therapeutic applications in various medical conditions further distinguish it from other similar compounds .
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C21H22N2O2/c1-15(24)22-11-10-18-14-23-21-17(12-19(25-2)13-20(18)21)9-8-16-6-4-3-5-7-16/h3-9,12-14,23H,10-11H2,1-2H3,(H,22,24)/b9-8+ |
InChI Key |
KSFLVIWGTBWZHL-CMDGGOBGSA-N |
Isomeric SMILES |
CC(=O)NCCC1=CNC2=C(C=C(C=C12)OC)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C(C=C(C=C12)OC)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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